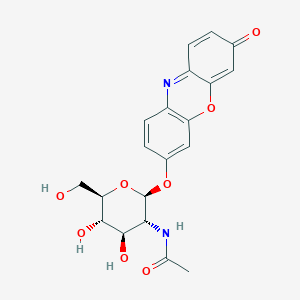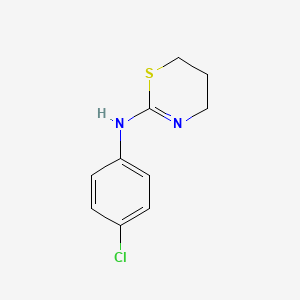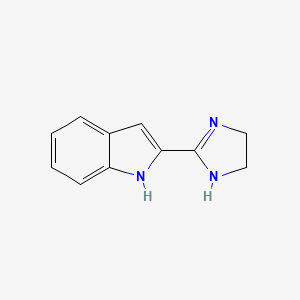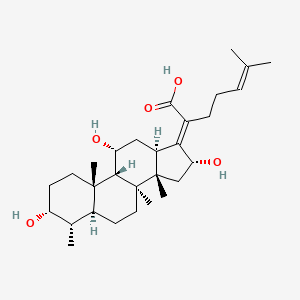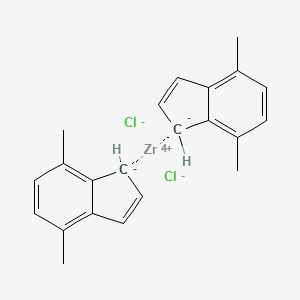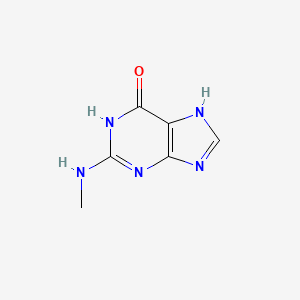
N2-Methylguanine
説明
N2-Methylguanine is a methylated derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is characterized by the addition of a methyl group at the nitrogen atom in the second position of the guanine molecule. This compound is naturally occurring and can be found in various biological fluids. It is known to play a role in the stability and function of RNA structures .
作用機序
Target of Action
N2-Methylguanine, also known as 6-Hydroxy-2-methylaminopurine, primarily targets RNA molecules, specifically tRNA, rRNA, and snRNA . It is a modified nucleotide that is present in a wide variety of RNAs . The primary role of these targets is to facilitate protein synthesis and gene expression within the cell.
Mode of Action
This compound interacts with its targets by substituting for guanine in RNA structures . This substitution is iso-energetic with guanine in all cases, except for an internal this compound-Uracil pair, where it has a modest stabilizing effect . This suggests that this compound can exist stably in either the s-cis or s-trans rotamer .
Biochemical Pathways
This suggests that this compound is introduced into naturally occurring RNAs for reasons other than modulation of duplex stability
Pharmacokinetics
It is known that this compound is an endogenous methylated nucleoside found in human fluids .
Result of Action
The introduction of this compound into RNA structures appears to have a minimal effect on the stability of these structures . This compound modifications on human trnas and snrna u6 are important for cell proliferation, protein translation, and pre-mrna splicing .
Action Environment
It is known that this compound is stable as either the s-cis or s-trans rotamer , suggesting that it may be resistant to certain environmental changes
生化学分析
Biochemical Properties
N2-Methylguanine is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with this compound is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes methyl groups from methylated guanine bases to prevent mutations and maintain genomic stability . Additionally, this compound is recognized by specific methyltransferases, such as TRMT11 and THUMPD3, which methylate tRNAs and snRNAs, respectively . These interactions are crucial for the proper functioning of protein synthesis and RNA splicing.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In human cells, this compound modifications on tRNAs and snRNAs are essential for cell proliferation, protein translation, and pre-mRNA splicing . The presence of this compound in RNA molecules can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the methylation of guanine residues in rRNA and tRNA can affect ribosome function and protein synthesis, leading to changes in cellular growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The methyl group at the N2 position of guanine can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and stability . This compound can also act as a substrate for methyltransferases, which catalyze the transfer of methyl groups to specific nucleotides in RNA and DNA . These modifications can alter the structure and function of nucleic acids, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable in RNA duplexes and tetraloops, with minimal impact on RNA secondary structure . The long-term effects of this compound on cellular function can vary depending on the experimental conditions and the presence of other modifying enzymes . In vitro and in vivo studies have demonstrated that this compound can persist in cells and tissues, influencing gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and gene expression. At higher doses, this compound can induce toxic effects and disrupt normal cellular processes . Studies in rodent models have shown that high doses of this compound can lead to DNA damage, mutations, and increased risk of cancer . These findings highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleic acid metabolism and methylation. The compound is a substrate for various methyltransferases, which catalyze the transfer of methyl groups to specific nucleotides in RNA and DNA . These methylation reactions can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular responses . Additionally, this compound can be metabolized by DNA repair enzymes, such as MGMT, which remove methyl groups to maintain genomic stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments . For example, this compound can be incorporated into RNA molecules and transported to the ribosome for protein synthesis . The distribution of this compound within cells can also be affected by its interactions with methyltransferases and other modifying enzymes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and ribosomes. The subcellular localization of this compound can influence its activity and function . For instance, the presence of this compound in the nucleus can affect gene expression and DNA repair processes, while its localization in the cytoplasm can impact protein synthesis and RNA splicing . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, ensuring its proper function and regulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The methylation reaction is optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: N2-Methylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to guanine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Guanine.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
科学的研究の応用
類似化合物との比較
N2-Acetylguanine: Similar in structure but with an acetyl group instead of a methyl group.
N2-Phenoxyacetylguanine: Contains a phenoxyacetyl group at the same position.
N2-Pivaloylguanine: Features a pivaloyl group at the nitrogen atom in the second position.
Uniqueness of N2-Methylguanine: this compound is unique due to its specific methylation, which provides distinct stability and interaction properties compared to other modified guanines. Its presence in both helical and looped regions of RNA and its ability to exist in different rotameric forms contribute to its unique role in biological systems .
特性
IUPAC Name |
2-(methylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSKEDGVONRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143124 | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 6-Hydroxy-2-methylaminopurine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N2-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10030-78-1 | |
| Record name | N2-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-methylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


